Abacavir Impurity Standard

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Abacavir Impurity Standard is a reference material used in pharmaceutical research and quality control. It is crucial for ensuring the purity and safety of abacavir, a medication used to treat HIV/AIDS. Abacavir Impurity Standards help identify and quantify impurities that may be present in abacavir formulations, ensuring compliance with regulatory standards.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Abacavir Impurity Standards involves multiple steps, including the preparation of intermediate compounds and their subsequent transformation into the desired impurity. The synthetic routes typically involve:

Cyclopropylamine Reaction: Cyclopropylamine is reacted with a purine derivative under controlled conditions to form the intermediate compound.

Cyclopentylmethanol Formation: The intermediate is then reacted with cyclopentylmethanol in the presence of a catalyst to form the final impurity standard.

Industrial Production Methods

Industrial production of Abacavir Impurity Standards follows Good Manufacturing Practices (GMP) to ensure high purity and consistency. The process involves:

Batch Production: Large-scale synthesis in batch reactors.

Purification: Multiple purification steps, including crystallization and chromatography, to isolate the impurity standard.

Quality Control: Rigorous testing to ensure the impurity standard meets regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

Abacavir Impurity Standards undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the impurity standard, which are analyzed to ensure the integrity of the abacavir formulation.

Scientific Research Applications

Abacavir Impurity Standards have a wide range of applications in scientific research:

Pharmaceutical Research: Used in the development and validation of analytical methods for abacavir.

Quality Control: Essential for ensuring the purity and safety of abacavir formulations.

Regulatory Compliance: Used in the submission of Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF).

Stability Studies: Assess the stability of abacavir formulations over time.

Genotoxicity Assessment: Evaluate the potential genotoxic effects of impurities.

Mechanism of Action

Abacavir Impurity Standards do not have a direct mechanism of action as they are not active pharmaceutical ingredients. they play a crucial role in ensuring the safety and efficacy of abacavir by:

Identifying Impurities: Detecting and quantifying impurities that may affect the drug’s performance.

Ensuring Purity: Helping maintain the purity of abacavir formulations.

Regulatory Compliance: Ensuring that abacavir products meet regulatory standards for impurity levels.

Comparison with Similar Compounds

Abacavir Impurity Standards are unique in their specific application to abacavir. similar compounds used in pharmaceutical research include:

Lamivudine Impurity Standards: Used for the antiretroviral drug lamivudine.

Zidovudine Impurity Standards: Used for the antiretroviral drug zidovudine.

Tenofovir Impurity Standards: Used for the antiretroviral drug tenofovir.

These impurity standards share similar roles in ensuring the purity and safety of their respective drugs but are specific to different active pharmaceutical ingredients.

Properties

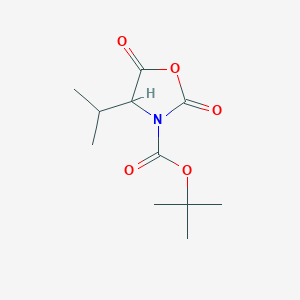

Molecular Formula |

C14H18N6O4S |

|---|---|

Molecular Weight |

366.40 g/mol |

IUPAC Name |

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl hydrogen sulfate |

InChI |

InChI=1S/C14H18N6O4S/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-24-25(21,22)23/h1,4,7-10H,2-3,5-6H2,(H,21,22,23)(H3,15,17,18,19)/t8-,10+/m1/s1 |

InChI Key |

HDPSUBZUCMNXAD-SCZZXKLOSA-N |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)COS(=O)(=O)O |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B13391306.png)

![sodium;(2E,5S,11Z,13R)-7,7,10,13,18,20-hexamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;(2E,5S,11Z,13R)-10-hydroxy-7,7,13,18,20-pentamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;hydroxide](/img/structure/B13391321.png)

![(2S,4R)-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13391322.png)

![(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one](/img/structure/B13391329.png)

![7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide](/img/structure/B13391337.png)

![2-[6-(2-Carboxyethenyl)-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B13391365.png)